4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine
Overview
Description
4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring, a nitrophenyl group, and a furylmethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the furylmethylthio group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and thiolation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized compounds.
Mechanism of Action
The mechanism of action of 4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furylmethylthio group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-[(2-Furylmethyl)thio]aniline: Shares the furylmethylthio group but lacks the morpholine ring and nitro group.
4-{3-[(2-Furylmethyl)thio]-4-nitrophenyl}piperazine: Contains a piperazine ring instead of a morpholine ring.
Uniqueness: 4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine is unique due to the combination of its morpholine ring, nitrophenyl group, and furylmethylthio substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[5-(furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-17(19)14-4-3-13(22-11-12-2-1-7-21-12)10-15(14)16-5-8-20-9-6-16/h1-4,7,10H,5-6,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAMKJMGIAXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)SCC3=CC=CO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319962 | |
Record name | 4-[5-(furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796203 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
384815-67-2 | |
Record name | 4-[5-(furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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